Methyl 3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate
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Overview
Description
Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine ring, and a butylphenyl group
Preparation Methods
The synthesis of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the attachment of the butylphenyl group. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: This step often involves the reaction of diethylenetriamine with a suitable carbonyl compound.
Attachment of the Butylphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods would likely optimize these steps for scale, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery, particularly for designing new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-[2-(4-butylphenyl)acetamido]thiophene-2-carboxylate: This compound shares a similar thiophene and butylphenyl structure but lacks the piperazine ring.
(4S)-4-{[(5-amino-6-oxo-2-thiophen-2-ylpyrimidin-1(6H)-yl)acetyl]amino}-2,2-difluoro-5-methyl-N-(2-morpholin-4-ylethyl)-3-oxohexanamide: This compound has a thiophene ring and a piperazine-like structure but differs in its functional groups and overall structure.
The uniqueness of Methyl3-(2-(1-((4-butylphenyl)carbamoyl)-3-oxopiperazin-2-yl)acetamido)thiophene-2-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N4O5S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 3-[[2-[1-[(4-butylphenyl)carbamoyl]-3-oxopiperazin-2-yl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-4-5-15-6-8-16(9-7-15)25-23(31)27-12-11-24-21(29)18(27)14-19(28)26-17-10-13-33-20(17)22(30)32-2/h6-10,13,18H,3-5,11-12,14H2,1-2H3,(H,24,29)(H,25,31)(H,26,28) |
InChI Key |
DXTYETLZXASLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCNC(=O)C2CC(=O)NC3=C(SC=C3)C(=O)OC |
Origin of Product |
United States |
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